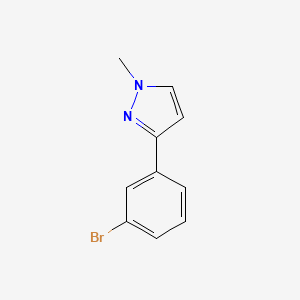

3-(3-bromophenyl)-1-methyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-bromophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl group at the 3-position and a methyl group at the 1-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using acetic acid to yield the desired pyrazole derivative . The reaction conditions generally include:

Temperature: Room temperature to reflux

Solvent: Ethanol or acetic acid

Catalyst: Acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-bromophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles.

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3).

Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Electrophilic Aromatic Substitution: Substituted pyrazole derivatives.

Nucleophilic Substitution: Amino or thiol-substituted pyrazole derivatives.

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives.

Aplicaciones Científicas De Investigación

3-(3-bromophenyl)-1-methyl-1H-pyrazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.

Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: It serves as a probe to study various biological processes and pathways.

Industrial Applications: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 3-(3-bromophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The bromophenyl group can enhance its binding affinity to the target sites, while the pyrazole ring can modulate its electronic properties .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(3-bromophenyl)-1H-pyrazole

- 3-(4-bromophenyl)-1-methyl-1H-pyrazole

- 3-(3-chlorophenyl)-1-methyl-1H-pyrazole

Uniqueness

3-(3-bromophenyl)-1-methyl-1H-pyrazole is unique due to the presence of both the bromophenyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. The bromine atom provides a site for further functionalization, while the methyl group can affect its solubility and stability.

Actividad Biológica

3-(3-Bromophenyl)-1-methyl-1H-pyrazole is a compound belonging to the pyrazole class, recognized for its diverse biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrN3. The compound features a bromophenyl group and a methyl group attached to the pyrazole ring, which influences its electronic properties and steric interactions. The presence of the bromine atom enhances electrophilicity, making it a significant subject in medicinal chemistry.

Antifungal Activity

Recent studies have highlighted the antifungal potential of this compound. A derivative was synthesized and tested against Fusarium oxysporum, yielding an inhibition percentage of 46% . This moderate activity indicates potential for further development as an antifungal agent.

Anti-inflammatory and Antitumor Properties

Pyrazole derivatives, including this compound, exhibit anti-inflammatory and antitumor activities. Research has shown that compounds in this class can modulate enzyme activity or receptor binding, which is crucial for therapeutic applications. For instance, several derivatives have been synthesized that demonstrate significant anti-inflammatory effects in various models, such as carrageenan-induced edema in rats .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Studies indicate that pyrazole derivatives can inhibit bacterial growth against strains like E. coli and Bacillus subtilis. The structural modifications in this compound contribute to its unique reactivity patterns, enhancing its effectiveness against microbial pathogens .

The synthesis of this compound typically involves several steps, including microwave-assisted synthesis for efficient production and purification. The mechanism of action often involves the interaction with biological targets through non-covalent interactions like hydrogen bonding and π-π stacking, which are essential for modulating protein activity .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(4-Bromophenyl)-1-methyl-1H-pyrazole | Bromophenyl group at position 4 | Different electronic effects due to positional change |

| 4-Amino-3-bromo-1H-pyrazole | Amino group at position 4 | Lacks methyl substitution affecting sterics |

| 5-Methyl-4-bromo-1H-pyrazole | Methyl group at position 5 | Different reactivity patterns |

| 4-Bromo-3-nitro-1H-pyrazole | Nitro group instead of amines | Exhibits different biological activities |

This table illustrates how the distinct placement of substituents in this compound contributes to its unique chemical behavior and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazoles:

- Antifungal Study : A derivative of this compound was tested against Fusarium oxysporum, showing moderate antifungal activity with a 46% inhibition rate.

- Anti-inflammatory Research : A series of pyrazole derivatives were evaluated using carrageenan-induced edema models in rats, where several showed significant anti-inflammatory effects comparable to standard treatments like ibuprofen .

- Antimicrobial Testing : Compounds were screened against various bacterial strains, revealing promising results in inhibiting growth at concentrations as low as 40 µg/mL , demonstrating potential as effective antimicrobial agents .

Propiedades

IUPAC Name |

3-(3-bromophenyl)-1-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-6-5-10(12-13)8-3-2-4-9(11)7-8/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVHBUUFMMMKBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624885 |

Source

|

| Record name | 3-(3-Bromophenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425379-68-6 |

Source

|

| Record name | 3-(3-Bromophenyl)-1-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.